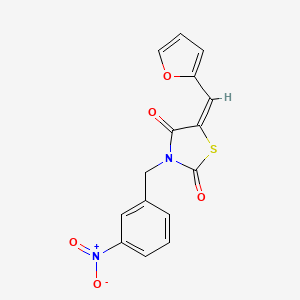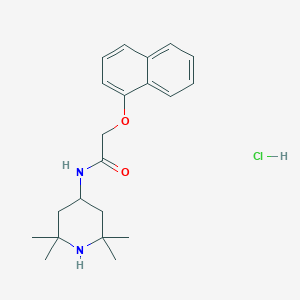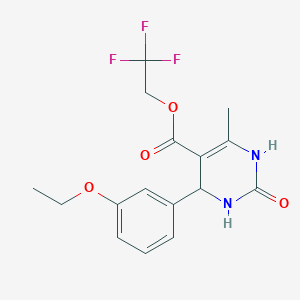![molecular formula C15H18ClF3N2O2 B5143860 N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea](/img/structure/B5143860.png)
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-N'-cyclohexylurea, commonly known as DMC or Diuron, is a herbicide that is widely used in agriculture to control weeds. It is also used in non-agricultural settings, such as golf courses, parks, and residential areas. DMC was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world.
Wirkmechanismus
DMC works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by inhibiting the enzyme photosystem II, which is essential for the process of photosynthesis. In cancer cells, DMC has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
DMC has been shown to have a number of biochemical and physiological effects in both plants and animals. In plants, DMC can cause chlorosis, or yellowing of the leaves, as well as stunted growth and reduced photosynthetic activity. In animals, DMC can cause liver and kidney damage, as well as reproductive and developmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMC in lab experiments is its well-established mode of action and its ability to selectively target photosynthetic organisms. However, one limitation is its potential toxicity to non-target organisms, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DMC. One area of interest is the development of more selective herbicides that can target specific weeds without harming non-target organisms. Another area of interest is the development of DMC derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the environmental impact of DMC and other herbicides, as well as their potential effects on human health.
Synthesemethoden
DMC can be synthesized through a variety of methods, including reaction between 2-chloro-1,1,2-trifluoroethanol and 2-amino-phenol followed by reaction with cyclohexylisocyanate. Another method involves reaction between 2-chloro-1,1,2-trifluoroethanol and 2-nitrophenol followed by reduction of the nitro group to an amino group and subsequent reaction with cyclohexylisocyanate.
Wissenschaftliche Forschungsanwendungen
DMC has been extensively studied for its herbicidal properties and its effects on the environment. In addition, recent research has focused on the potential use of DMC as an anti-cancer agent. Studies have shown that DMC can inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O2/c16-13(17)15(18,19)23-12-9-5-4-8-11(12)21-14(22)20-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSFDBYQGIVUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
![1-(2-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143798.png)

![7-methyl-5-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5143818.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)


![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)